molecular formula C20H30ClNO3 B1169965 Propenzolate hydrochloride CAS No. 1420-03-7

Propenzolate hydrochloride

Cat. No.: B1169965
CAS No.: 1420-03-7
M. Wt: 367.9 g/mol
InChI Key: LBKCCRHBZAWYOP-UHFFFAOYSA-N
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Description

Propenzolate hydrochloride is a chemical compound with the molecular formula C20H29NO3·HCl. It is known for its role as a muscarinic acetylcholine receptor antagonist, which means it can block the action of acetylcholine on muscarinic receptors . This compound has applications in various fields, including medicine and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propenzolate hydrochloride typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the reaction of diethyl amine with epoxypropane . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propenzolate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a different set of compounds compared to reduction or substitution reactions.

Scientific Research Applications

Propenzolate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Propenzolate hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion . By inhibiting these receptors, this compound can reduce the effects of acetylcholine, leading to decreased muscle contractions and secretion.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to propenzolate hydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure and its particular affinity for certain muscarinic receptors. This makes it especially useful in research and therapeutic applications where targeted receptor antagonism is required.

Properties

CAS No.

1420-03-7

Molecular Formula

C20H30ClNO3

Molecular Weight

367.9 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H

InChI Key

LBKCCRHBZAWYOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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